
Erbium;silver
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erbium;silver is a compound that combines the properties of erbium and silver. Erbium is a rare-earth element with the atomic number 68, known for its silvery-white appearance and its use in various high-tech applications . Silver, with the atomic number 47, is a well-known precious metal with excellent conductivity and antimicrobial properties . The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of erbium;silver compounds typically involves the reaction of erbium salts with silver salts under controlled conditions. One common method is the co-precipitation technique, where erbium nitrate and silver nitrate are dissolved in water and then precipitated using a suitable base, such as sodium hydroxide . The resulting precipitate is then filtered, washed, and dried to obtain the this compound compound.
Industrial Production Methods
Industrial production of this compound compounds often involves more sophisticated techniques, such as chemical vapor deposition (CVD) or sol-gel methods. These methods allow for precise control over the composition and morphology of the resulting compound, making them suitable for large-scale production .
化学反応の分析
Types of Reactions
Erbium;silver compounds can undergo various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form erbium oxide and silver oxide.
Substitution: This compound can participate in substitution reactions where one of the elements is replaced by another element or group.
Common Reagents and Conditions
Oxidation: Oxygen gas, elevated temperatures.
Reduction: Hydrogen gas, carbon monoxide, high temperatures.
Substitution: Various halides or other reactive groups.
Major Products Formed
Oxidation: Erbium oxide (Er₂O₃), silver oxide (Ag₂O).
Reduction: Metallic erbium, metallic silver.
Substitution: Various substituted erbium or silver compounds.
科学的研究の応用
Erbium;silver compounds have a wide range of scientific research applications, including:
Chemistry: Used as catalysts in various chemical reactions due to their unique electronic properties.
Biology: Employed in biological imaging and as contrast agents in medical diagnostics.
Medicine: Utilized in the development of antimicrobial coatings for medical devices and implants.
Industry: Applied in the production of high-performance optical fibers and lasers.
作用機序
The mechanism of action of erbium;silver compounds is primarily based on the unique properties of both elements. Erbium ions can absorb and emit light at specific wavelengths, making them useful in optical applications . Silver ions, on the other hand, exhibit strong antimicrobial properties by disrupting the cell membranes of bacteria and generating reactive oxygen species (ROS) that damage cellular components .
類似化合物との比較
Similar Compounds
Erbium oxide (Er₂O₃): A compound of erbium used in optical applications and as a dopant in various materials.
Silver oxide (Ag₂O): A compound of silver with strong antimicrobial properties.
Erbium-doped fiber amplifiers (EDFA): Used in telecommunications to amplify optical signals.
Uniqueness
Erbium;silver compounds combine the optical properties of erbium with the antimicrobial properties of silver, making them unique and versatile for various applications. This combination is not commonly found in other compounds, providing a distinct advantage in fields such as medical diagnostics and high-performance materials .
特性
CAS番号 |
12002-65-2 |
|---|---|
分子式 |
AgEr |
分子量 |
275.13 g/mol |
IUPAC名 |
erbium;silver |
InChI |
InChI=1S/Ag.Er |
InChIキー |
JLKGLVHGFTWOSK-UHFFFAOYSA-N |
正規SMILES |
[Ag].[Er] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739421.png)
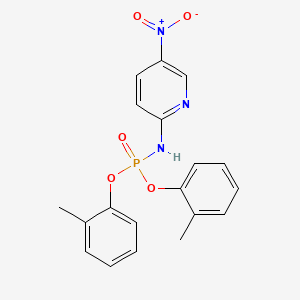
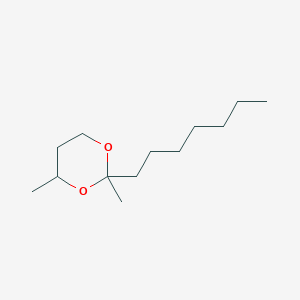
![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14739441.png)
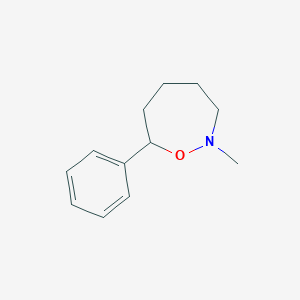
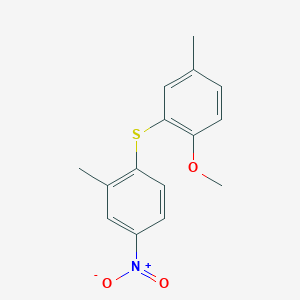

![4-Methyl-3,4-dihydro-2H-naphtho[1,2-b]thiopyran](/img/structure/B14739451.png)
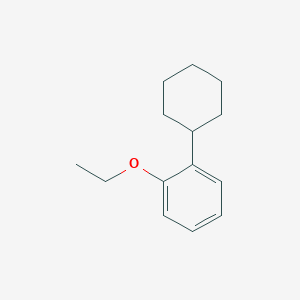
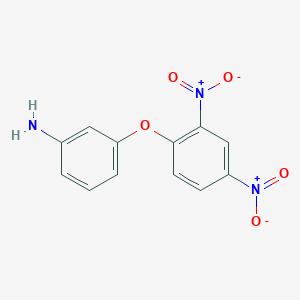
![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol](/img/structure/B14739461.png)
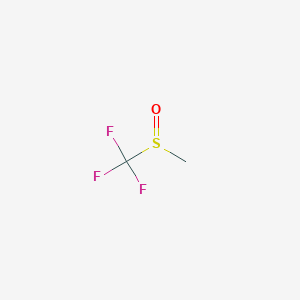
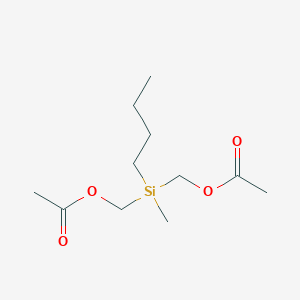
![N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide](/img/structure/B14739475.png)
